Home > Products > Screening Compounds P132397 > 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide - 2034370-64-2

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Catalog Number: EVT-2980296
CAS Number: 2034370-64-2
Molecular Formula: C20H25N5O2
Molecular Weight: 367.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. [] This compound was developed by replacing a six-methylene chain linker with a piperazine unit in a previously identified compound, leading to improved aqueous solubility and oral absorption. []

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

Compound Description: This series of compounds represents a class of dopamine D2 and D3 receptor ligands. [] Structural variations within this series, specifically in the spacer length and the aryl moiety, significantly impacted their affinity and selectivity for the dopamine receptors. [] For example, compound 38 (ST 280, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) displayed high affinity for the D3 receptor (Ki = 0.5 nM) and 153-fold selectivity over the D2 receptor. []

Relevance: These compounds share the core structure of a 4-(2-methoxyphenyl)piperazine unit with 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide. [] The presence of an alkyl carboxamide substituent on the piperazine nitrogen in both compound classes further emphasizes their structural similarity. Notably, the length and nature of the alkyl chain and the type of carboxamide significantly influence the pharmacological activity of these compounds. []

N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides

Compound Description: This series comprises high-affinity and enantioselective dopamine D3 receptor antagonists. [] Researchers focused on modifying the 2,3-dichloro- and 2-methoxyphenylpiperazine scaffolds to enhance D3 receptor affinity and selectivity. [] Notably, this study identified the first enantioselective D3 antagonists within this class, compounds R-22 and S-22. [] These compounds displayed significant enantioselectivity, with a more pronounced effect at the D3 receptor compared to the D2 receptor. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 acts as a dual 5-hydroxytryptamine (5-HT)1A receptor agonist and 5-HT3 receptor antagonist, showing potential for treating diarrhea-predominant irritable bowel syndrome (d-IBS). [] This compound exhibits high affinity for both 5-HT1A and 5-HT3 receptors, with Kd values of 0.68 ± 0.03 and 8.90 ± 1.73 nM, respectively. [] TZB-30878 demonstrated efficacy in normalizing stress-induced defecation in a rat model of IBS, supporting its potential as a therapeutic agent for d-IBS. []

Properties

CAS Number

2034370-64-2

Product Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Molecular Formula

C20H25N5O2

Molecular Weight

367.453

InChI

InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)21-20(26)14-24-10-12-25(13-11-24)19-9-8-16(22-23-19)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3,(H,21,26)

InChI Key

USKCGJZPKZKCOQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.